molecular formula C11H20N2OSi B2500137 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine CAS No. 1450643-98-7

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine

Cat. No.: B2500137
CAS No.: 1450643-98-7
M. Wt: 224.379
InChI Key: FRGBRXALGMTAID-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is a useful research compound. Its molecular formula is C11H20N2OSi and its molecular weight is 224.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine, as a part of the pyrimidine derivatives, is significant in chemical research due to its versatile applications, particularly in the synthesis of heterocyclic compounds and its biological activities.

  • Synthesis of Pyrimidine Linked Heterocyclics : A study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation. These compounds exhibited significant insecticidal and antibacterial potential, indicating the importance of pyrimidine derivatives in developing new chemical entities with biological activities (Deohate & Palaspagar, 2020).

  • Antimalarial Activity : Another research highlighted the structure-activity relationship studies of pyrimidine analogues for preclinical development in malaria treatment and prevention. The study identified a specific compound, JPC-3210, as a lead compound due to its superior in vitro antimalarial activity and in vivo efficacy against murine malaria, underscoring the therapeutic potential of pyrimidine derivatives in antimalarial drug development (Chavchich et al., 2016).

  • Histamine H4 Receptor Ligands : The exploration of 2-aminopyrimidines as ligands for the histamine H4 receptor revealed that optimizing the core pyrimidine moiety and its substituents led to compounds with significant in vitro potency and in vivo activity as anti-inflammatory agents, highlighting the role of pyrimidine derivatives in developing new therapeutic agents (Altenbach et al., 2008).

  • Synthesis of Modified Nucleosides : The versatility of pyrimidine derivatives is further demonstrated in the synthesis of modified nucleosides. Horton et al. (2007) investigated radical-mediated 3'-C-substitution of pyrimidine nucleosides, showcasing the chemical reactivity of pyrimidine derivatives and their potential in nucleoside modification (Horton et al., 2007).

  • Analgesic Properties : The chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, to optimize the biological properties, led to the discovery of compounds with enhanced analgesic properties. The study of these modifications underscores the potential of pyrimidine derivatives in developing new analgesic drugs (Ukrainets et al., 2015).

  • Pharmacological Aspects : Pyrimidine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities. Their versatility in drug development is well-documented, making them crucial in medicinal chemistry (Verma et al., 2020).

Properties

IUPAC Name

tert-butyl-dimethyl-(pyrimidin-2-ylmethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OSi/c1-11(2,3)15(4,5)14-9-10-12-7-6-8-13-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGBRXALGMTAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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